molecular formula C24H27N3O3 B2824418 N-mesityl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 946321-83-1

N-mesityl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No. B2824418
CAS RN: 946321-83-1
M. Wt: 405.498
InChI Key: YQXMLFAJQLPHRU-UHFFFAOYSA-N
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Description

N-mesityl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, also known as MPPB, is a chemical compound that has been extensively researched for its potential use in various scientific applications. MPPB is a pyridazine derivative that is known for its unique pharmacological properties, which make it an excellent candidate for use in various scientific studies.

Scientific Research Applications

Biological Activities and Chemical Properties

  • Antimicrobial, Anticancer, and Antileishmanial Activities : A study by Sirajuddin et al. (2015) elucidated the structure of a similar compound through spectral techniques and assessed its biological activities. It demonstrated significant antimicrobial, anticancer, and antileishmanial activities. Moreover, the compound showed good inhibitory activity against urease enzyme and interacted with SS-DNA, suggesting its potential in designing antimicrobial and anticancer therapies (Sirajuddin et al., 2015).

  • Antinociceptive Activity : Another study focused on derivatives of 3(2H)‐Pyridazinone for their antinociceptive properties. The research found that several synthesized compounds were more potent than aspirin, highlighting the chemical scaffold's potential in developing new pain management therapies (Doğruer et al., 2000).

  • Electrocatalytic Applications : A mesoporous nitrogen-doped carbon derived from an ionic liquid containing similar structural motifs was found to be a highly effective catalyst for the electrochemical synthesis of hydrogen peroxide. This highlights the potential of structurally related compounds in sustainable chemical synthesis and industrial applications (Fellinger et al., 2012).

  • Lipoxygenase Inhibition for Anti-inflammatory Therapies : Research by Aziz‐ur‐Rehman et al. (2016) on derivatives of butanamide, including those with methoxyphenyl groups, showed moderately good activities against the lipoxygenase enzyme. This suggests their potential use in developing anti-inflammatory drugs (Aziz‐ur‐Rehman et al., 2016).

  • Anticonvulsant Activity : Kamiński et al. (2015) synthesized a library of compounds including pyrrolidinyl butanamides, demonstrating broad anticonvulsant activity across several preclinical models. This suggests the potential of these compounds in developing treatments for epilepsy (Kamiński et al., 2015).

properties

IUPAC Name

4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2,4,6-trimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-16-14-17(2)24(18(3)15-16)25-22(28)6-5-13-27-23(29)12-11-21(26-27)19-7-9-20(30-4)10-8-19/h7-12,14-15H,5-6,13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXMLFAJQLPHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-mesityl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

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